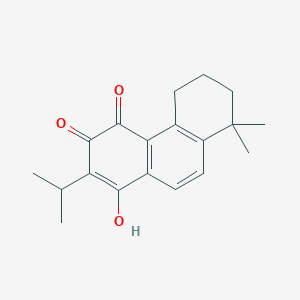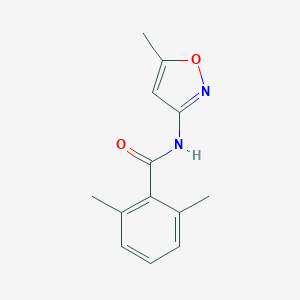
Dfpmtb
Vue d'ensemble
Description
Dfpmtb is a chemical compound that features a combination of a difluorophenyl group, a mercapto group, and a triazole ring
Méthodes De Préparation
The synthesis of Dfpmtb can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with 1H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with a mercapto compound under controlled conditions to yield the final product .
Analyse Des Réactions Chimiques
Dfpmtb undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazole ring or the difluorophenyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Applications De Recherche Scientifique
Dfpmtb has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Dfpmtb involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as 14-α lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar compounds to Dfpmtb include:
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a widely used antifungal agent.
Voriconazole: A derivative of fluconazole with enhanced antifungal activity.
Itraconazole: Another triazole antifungal with a broader spectrum of activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Propriétés
Numéro CAS |
135272-34-3 |
|---|---|
Formule moléculaire |
C12H13F2N3OS |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
Clé InChI |
XAIWELGWMZINMU-PRHODGIISA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES isomérique |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES canonique |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
Synonymes |
2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














